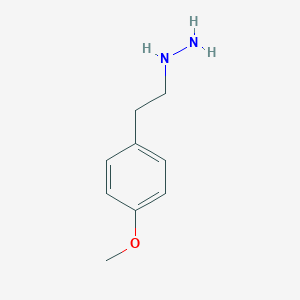
HYDRAZINE, (p-METHOXYPHENETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, (p-methoxyphenethyl)-, also known as Phenelzine, is a monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic medication. It is known to be effective in treating depression and anxiety disorders.
Mécanisme D'action
Hydrazine, (p-methoxyphenethyl)- works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, hydrazine, (p-methoxyphenethyl)- increases the levels of these neurotransmitters in the brain, which results in an improvement in mood and a reduction in anxiety.
Effets Biochimiques Et Physiologiques
Hydrazine, (p-methoxyphenethyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazine, (p-methoxyphenethyl)- has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of neurotransmitters in psychiatric disorders. However, one limitation is that it is a potent MAOI and can have potentially dangerous interactions with other medications and foods.
Orientations Futures
There are several future directions for the study of hydrazine, (p-methoxyphenethyl)-. One direction is the development of more selective MAOIs that target specific subtypes of the enzyme. This could lead to the development of safer and more effective antidepressant and anxiolytic medications. Another direction is the study of the role of hydrazine, (p-methoxyphenethyl)- in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Finally, the study of the biochemical and physiological effects of hydrazine, (p-methoxyphenethyl)- could lead to a better understanding of the underlying mechanisms of psychiatric disorders.
Conclusion:
Hydrazine, (p-methoxyphenethyl)- is a well-studied compound with a known mechanism of action. It has been shown to be effective in treating depression and anxiety disorders. It has several advantages and limitations for lab experiments, and there are several future directions for its study. The study of hydrazine, (p-methoxyphenethyl)- could lead to the development of safer and more effective antidepressant and anxiolytic medications, a better understanding of the underlying mechanisms of psychiatric disorders, and the development of new treatments for other psychiatric disorders.
Méthodes De Synthèse
Hydrazine, (p-methoxyphenethyl)- is synthesized by the reaction of phenethylamine with hydrazine. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The product obtained is then purified by recrystallization.
Applications De Recherche Scientifique
Hydrazine, (p-methoxyphenethyl)- has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating depression and anxiety disorders. It has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
Propriétés
Numéro CAS |
18638-97-6 |
|---|---|
Nom du produit |
HYDRAZINE, (p-METHOXYPHENETHYL)- |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-4-2-8(3-5-9)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
Clé InChI |
UVIXAFRLRRQTBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNN |
SMILES canonique |
COC1=CC=C(C=C1)CCNN |
Autres numéros CAS |
18638-97-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



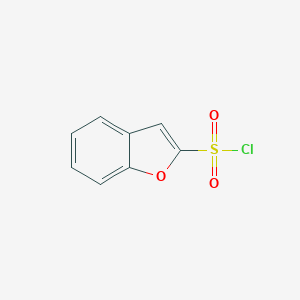
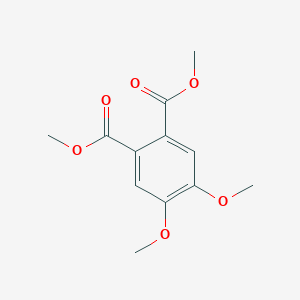
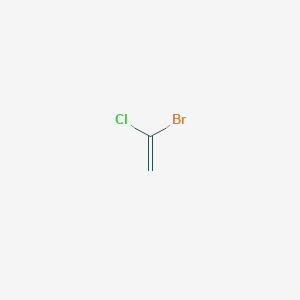
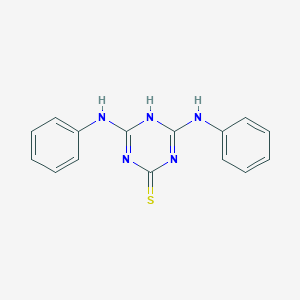

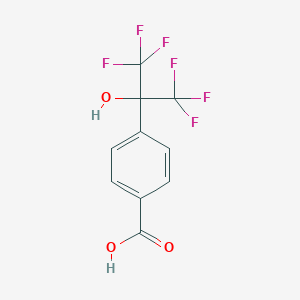
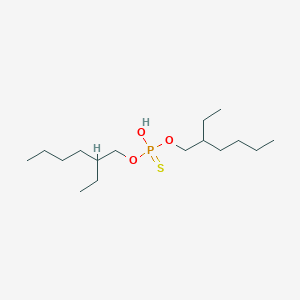
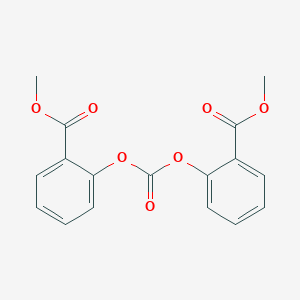
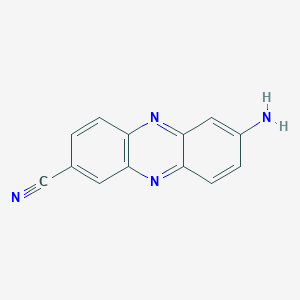
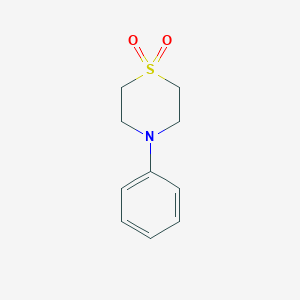
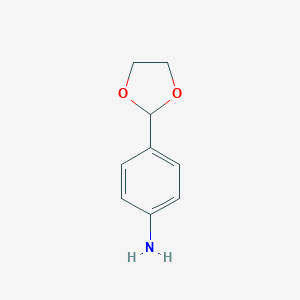
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

